molecular formula C16H26O3Si B14117928 4-((Triisopropylsilyl)oxy)benzoic acid

4-((Triisopropylsilyl)oxy)benzoic acid

Katalognummer: B14117928
Molekulargewicht: 294.46 g/mol
InChI-Schlüssel: IJAIYYTWTFFVRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((Triisopropylsilyl)oxy)benzoic acid is a chemical compound with the molecular formula C16H26O3Si. It is a derivative of benzoic acid, where the hydroxyl group is replaced by a triisopropylsilyl (TIPS) group. This modification enhances the compound’s stability and solubility, making it useful in various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Triisopropylsilyl)oxy)benzoic acid typically involves the protection of the hydroxyl group of benzoic acid with a triisopropylsilyl group. This can be achieved through a silylation reaction using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-((Triisopropylsilyl)oxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Wissenschaftliche Forschungsanwendungen

4-((Triisopropylsilyl)oxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions at other sites.

    Biology: It can be used in the synthesis of biologically active molecules, where the TIPS group provides stability during the synthesis process.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-((Triisopropylsilyl)oxy)benzoic acid primarily involves its role as a protecting group. The TIPS group shields the hydroxyl functionality from unwanted reactions, allowing for selective transformations at other sites. This is particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-((Trimethylsilyl)oxy)benzoic acid: Similar structure but with a trimethylsilyl group instead of a triisopropylsilyl group.

    4-((Tert-butyldimethylsilyl)oxy)benzoic acid: Contains a tert-butyldimethylsilyl group.

Uniqueness

4-((Triisopropylsilyl)oxy)benzoic acid is unique due to the bulkiness and stability provided by the triisopropylsilyl group. This makes it more resistant to hydrolysis and other side reactions compared to smaller silyl groups .

Eigenschaften

Molekularformel

C16H26O3Si

Molekulargewicht

294.46 g/mol

IUPAC-Name

4-tri(propan-2-yl)silyloxybenzoic acid

InChI

InChI=1S/C16H26O3Si/c1-11(2)20(12(3)4,13(5)6)19-15-9-7-14(8-10-15)16(17)18/h7-13H,1-6H3,(H,17,18)

InChI-Schlüssel

IJAIYYTWTFFVRI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.